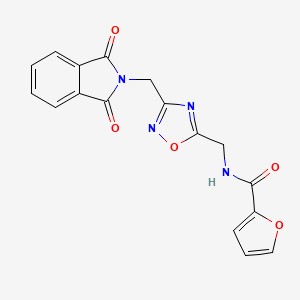
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide” is a complex organic molecule. The indole nucleus, which is part of the compound, is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Scientific Research Applications
Heterocyclic Compound Synthesis and Energetic Material Research
The compound N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide, as part of the broader family of compounds involving oxadiazole and furan rings, has been investigated for its potential in the synthesis of insensitive energetic materials. A study focused on the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as energetic materials showcasing moderate thermal stabilities and insensitivity towards impact and friction, indicating potential superiority over traditional compounds like TNT (Yu et al., 2017).
Therapeutic Potential and Biological Activities
The oxadiazole or furadiazole ring-containing derivatives, including structures similar to the compound , are significant for their broad range of chemical and biological properties. They have been extensively studied for their antibacterial, antitumor, anti-viral, and antioxidant activities. This highlights their importance as synthons in drug development, with various oxadiazole-containing drugs available commercially, demonstrating the potential for similar compounds in therapeutic applications (Siwach & Verma, 2020).
Vasodilator Action and Nitric Oxide Generation
Investigations into furoxans, which share structural similarities with the specified compound, revealed their vasodilator action through nitric oxide generation. This study suggests the potential use of these compounds in developing nitrovasodilators, which could have applications in treating cardiovascular diseases by enhancing cyclic GMP levels (Feelisch, Schönafinger, & Noack, 1992).
Antimicrobial and Antihypertensive Applications
Further research into derivatives of oxadiazole and furan, such as the synthesis of new azole derivatives from furan-2-carbohydrazide, has shown promising antimicrobial activities. This suggests the potential of this compound and similar compounds in the development of new antimicrobial agents (Başoğlu et al., 2013). Additionally, novel dicationic imidazo[1,2-a]pyridines, which share structural motifs with the compound, demonstrated significant antiprotozoal activity, indicating potential for similar compounds in antiprotozoal drug development (Ismail et al., 2004).
properties
IUPAC Name |
N-[[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5/c22-15(12-6-3-7-25-12)18-8-14-19-13(20-26-14)9-21-16(23)10-4-1-2-5-11(10)17(21)24/h1-7H,8-9H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTMGSYHFAHTIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CNC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

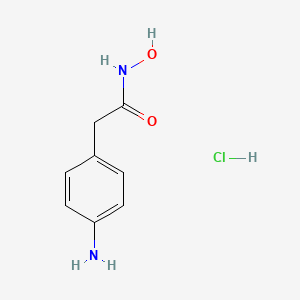
![4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2379869.png)
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2379870.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)
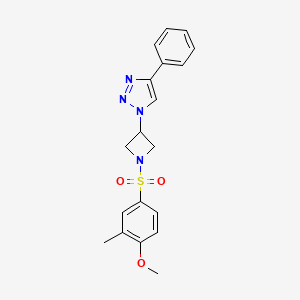
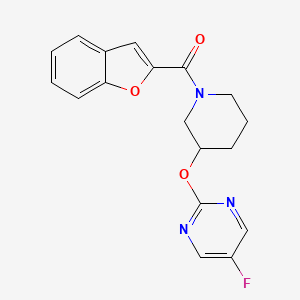


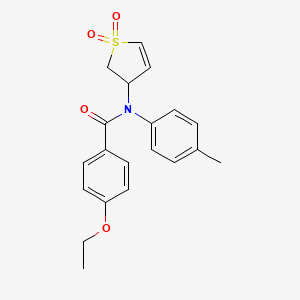
![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)
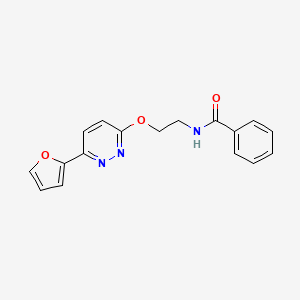

![4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2379889.png)
![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)